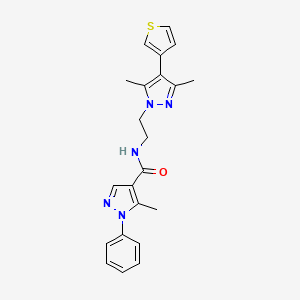

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

描述

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a bis-pyrazole derivative featuring two pyrazole rings connected via an ethyl linker. The first pyrazole ring (3,5-dimethyl-4-(thiophen-3-yl)) incorporates a thiophene substituent at the 4-position and methyl groups at the 3- and 5-positions. The second pyrazole (5-methyl-1-phenyl) is substituted with a phenyl group at the 1-position and a methyl group at the 5-position, linked to a carboxamide moiety.

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-15-21(18-9-12-29-14-18)17(3)26(25-15)11-10-23-22(28)20-13-24-27(16(20)2)19-7-5-4-6-8-19/h4-9,12-14H,10-11H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDVZOZGITYMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CSC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₈N₄O₂S

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034358-08-0

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrazole moiety is known for its diverse pharmacological applications, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | A549 | 193.93 |

| 7a | A549 | 208.58 |

| 7b | A549 | 238.14 |

| Control | A549 | 371.36 |

In a comparative study, the compound demonstrated lower IC50 values than the positive control, indicating strong anticancer activity against lung cancer cells (A549) .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary results suggest that N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide may inhibit these pathways effectively.

Antimicrobial Activity

The compound's antimicrobial properties are supported by studies showing that pyrazole derivatives can exhibit activity against various bacterial strains. The presence of the thiophene ring enhances this activity through increased lipophilicity and interaction with microbial membranes .

The biological activities of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.

- Induction of Apoptosis : It has been suggested that certain pyrazole derivatives can induce apoptosis in cancer cells through various signaling pathways.

- Interaction with Cellular Targets : Molecular docking studies indicate potential binding interactions with specific cellular targets involved in cancer and inflammation .

Case Studies

A recent study focused on the synthesis and biological evaluation of related pyrazole compounds demonstrated significant anticancer activity in vitro. The study utilized molecular docking techniques to predict binding affinities and elucidate the mechanisms behind their actions .

相似化合物的比较

Key Structural Features :

- Carboxamide linker : Provides hydrogen-bonding capability, a common pharmacophore in drug design.

- Methyl substituents : Increase steric bulk and metabolic stability.

Synthetic routes for analogous pyrazole derivatives (e.g., hydrazine-mediated condensations or cyclization reactions) are described in the literature .

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole derivatives from the evidence:

Substituent Impact on Properties

Thiophene vs. Methoxy Groups

- Methoxy groups in enhance polarity, favoring aqueous environments .

Carboxamide vs. Carbohydrazide

- The target’s carboxamide offers stable hydrogen-bonding interactions, critical for target engagement. In contrast, the carbohydrazide in may introduce redox activity or metal coordination but is prone to hydrolysis .

Thiophene vs. Thiazole

- Thiophene (S-only heterocycle) vs. Thiophene’s electron density may favor aromatic interactions in hydrophobic pockets .

Methyl vs. Phenyl Substituents

- The target’s methyl groups reduce steric hindrance compared to the diphenyl groups in , possibly increasing bioavailability. However, diphenyl moieties in contribute to anti-inflammatory activity by interacting with hydrophobic receptor regions .

常见问题

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole CH₃ at δ 2.1–2.3 ppm) .

- X-ray crystallography : Single-crystal analysis confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyrazole groups) .

- FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) validate functional groups .

How can computational methods guide the optimization of this compound’s bioactivity?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on substituent interactions: thiophene and phenyl groups may enhance hydrophobic contacts, while the carboxamide can form hydrogen bonds .

- QSAR modeling : Train models on analogs (e.g., pyrazole-thiophene derivatives) to correlate structural features (e.g., logP, polar surface area) with activity .

- MD simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories to prioritize candidates for synthesis .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced

- Comparative assays : Re-test the compound under standardized conditions (e.g., fixed concentration ranges, cell lines, and incubation times). For example, if conflicting IC₅₀ values exist for kinase inhibition, use a common assay protocol (e.g., ATP-Glo™) .

- Metabolic stability checks : Evaluate CYP450-mediated degradation using liver microsomes to rule out pharmacokinetic variability .

- Computational validation : Replicate conflicting results via free-energy perturbation (FEP) or MM/GBSA calculations to identify binding pose inconsistencies .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Q. Advanced

- Substituent variation : Systematically modify the thiophene (e.g., 3- vs. 2-substitution), pyrazole methyl groups, and carboxamide chain length. For example, bulkier substituents at the 4-position may enhance steric hindrance against off-targets .

- Bioisosteric replacement : Replace the thiophene with furan or pyrrole to assess π-stacking efficiency .

- In vitro profiling : Test analogs against a panel of related targets (e.g., COX-2, 5-LOX) to identify selectivity drivers .

What experimental approaches are recommended for assessing pharmacokinetic properties?

Q. Advanced

- Solubility : Use shake-flask method with PBS (pH 7.4) and HPLC quantification .

- Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .

- Metabolic stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS .

How can reaction engineering principles improve scalability for preclinical studies?

Q. Advanced

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat dissipation and reduce side products .

- Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor intermediate formation in real time .

- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .

What are the best practices for storage and handling to maintain compound integrity?

Q. Basic

- Storage : Keep at –20°C under argon in amber vials to prevent oxidation and photodegradation .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。